Potassium (4-benzyloxyphenyl)trifluoroborate
Overview
Description
Potassium (4-benzyloxyphenyl)trifluoroborate is a chemical compound with the molecular formula C13H11BF3KO and a molecular weight of 290.13 g/mol. This compound is known for its unique structure, which includes a phenyl ring substituted with a benzyloxy group and a trifluoroborate moiety. It is widely used in various scientific research applications due to its reactivity and stability.
Mechanism of Action
Target of Action
Potassium (4-benzyloxyphenyl)trifluoroborate is a type of organotrifluoroborate, a class of compounds that are often used in Suzuki cross-coupling reactions . The primary targets of this compound are unsaturated alkyl or aryl groups, where it participates in the epoxidation of carbon-carbon double bonds .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the organotrifluoroborate group (BF3K) of the compound is exchanged with a metal catalyst, typically a palladium or nickel complex. This results in the formation of a new carbon-metal bond, which can then undergo further reactions .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in carbon-carbon bond formation. Specifically, it is used in Suzuki cross-coupling reactions, a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .
Pharmacokinetics
Like other organotrifluoroborates, it is likely to be stable under physiological conditions, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating carbon-carbon bond formation. By participating in Suzuki cross-coupling reactions, it enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable under both air and moisture, which can enhance its efficacy in Suzuki cross-coupling reactions . It should be stored in a cool, dry, and well-ventilated condition to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-benzyloxyphenyl)trifluoroborate typically involves the reaction of 4-benzyloxyphenylboronic acid with a trifluoroborating agent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include steps to remove impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Potassium (4-benzyloxyphenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the trifluoroborate group.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Scientific Research Applications
Potassium (4-benzyloxyphenyl)trifluoroborate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of materials and chemicals that require specific reactivity and stability.
Comparison with Similar Compounds
Potassium phenyltrifluoroborate
Potassium (4-methoxyphenyl)trifluoroborate
Potassium (4-nitrophenyl)trifluoroborate
Properties
IUPAC Name |
potassium;trifluoro-(4-phenylmethoxyphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDBNNXIBAIJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635796 | |
Record name | Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-47-1 | |
Record name | Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium [4-(benzyloxy)phenyl]trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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